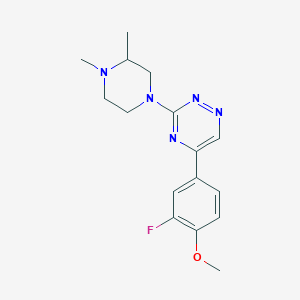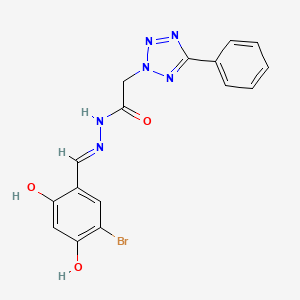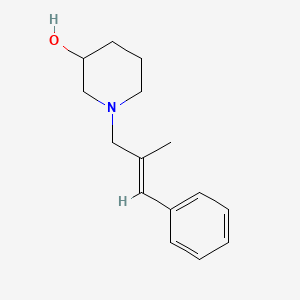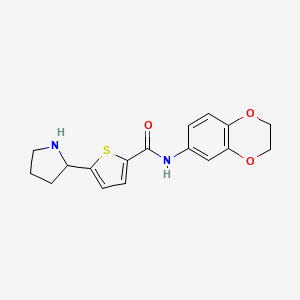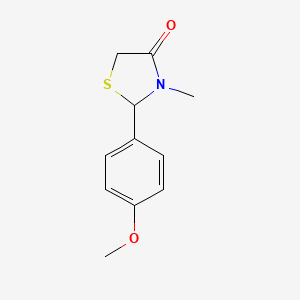![molecular formula C19H26ClFN2O B6013571 2-chloro-N-[1-(cyclohexylmethyl)-3-piperidinyl]-6-fluorobenzamide](/img/structure/B6013571.png)
2-chloro-N-[1-(cyclohexylmethyl)-3-piperidinyl]-6-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-[1-(cyclohexylmethyl)-3-piperidinyl]-6-fluorobenzamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly known as 'CFB' and is a potent allosteric modulator of the cannabinoid receptor type 1 (CB1). CFB has been extensively studied for its potential therapeutic applications in various medical conditions.
Mécanisme D'action
CFB acts as an allosteric modulator of the 2-chloro-N-[1-(cyclohexylmethyl)-3-piperidinyl]-6-fluorobenzamide receptor, which is primarily found in the central nervous system. The this compound receptor is involved in various physiological processes such as appetite regulation, pain perception, and mood modulation. CFB binds to a specific site on the this compound receptor, which enhances the receptor's affinity for endogenous cannabinoids. This results in the activation of downstream signaling pathways, leading to the desired therapeutic effects.
Biochemical and Physiological Effects:
CFB has been shown to have various biochemical and physiological effects. The compound has been found to reduce food intake and body weight in animal models of obesity. CFB has also been shown to improve glucose tolerance and insulin sensitivity in obese mice. In addition, CFB has been found to reduce drug-seeking behavior in animal models of drug addiction.
Avantages Et Limitations Des Expériences En Laboratoire
CFB has several advantages for lab experiments. The compound is readily available for large-scale production, making it easy to obtain for research purposes. CFB has also been extensively studied, and its mechanism of action is well understood. However, CFB has some limitations for lab experiments. The compound has poor solubility in water, which can make it difficult to administer in some experimental protocols. In addition, CFB has a short half-life, which can limit its effectiveness in some experimental models.
Orientations Futures
There are several future directions for the research of CFB. One potential direction is the investigation of the compound's potential therapeutic applications in neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Another potential direction is the development of novel 2-chloro-N-[1-(cyclohexylmethyl)-3-piperidinyl]-6-fluorobenzamide allosteric modulators with improved pharmacokinetic properties. Finally, further research is needed to fully understand the biochemical and physiological effects of CFB and its potential therapeutic applications in various medical conditions.
Conclusion:
In conclusion, CFB is a potent allosteric modulator of the this compound receptor that has gained significant attention in the field of scientific research. The compound has shown promising results in the treatment of obesity, metabolic disorders, and drug addiction. CFB has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Further research is needed to fully understand the biochemical and physiological effects of CFB and its potential therapeutic applications in various medical conditions.
Méthodes De Synthèse
The synthesis of CFB involves the reaction of 2-chloro-6-fluorobenzoyl chloride with N-cyclohexylmethylpiperidine in the presence of a base. The reaction yields CFB as a white crystalline solid with a purity of over 98%. This synthesis method has been optimized for large-scale production of CFB, making it readily available for scientific research.
Applications De Recherche Scientifique
CFB has been extensively studied for its potential therapeutic applications in various medical conditions. The compound has shown promising results in the treatment of obesity, metabolic disorders, and drug addiction. CFB has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propriétés
IUPAC Name |
2-chloro-N-[1-(cyclohexylmethyl)piperidin-3-yl]-6-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26ClFN2O/c20-16-9-4-10-17(21)18(16)19(24)22-15-8-5-11-23(13-15)12-14-6-2-1-3-7-14/h4,9-10,14-15H,1-3,5-8,11-13H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZLATAVDCRSYLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CCCC(C2)NC(=O)C3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-[2-(dimethylamino)ethyl]-3-(4-fluorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6013490.png)
![11-(3,7-dimethyl-6-octen-1-yl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B6013496.png)
![2-[4-(1H-indol-3-ylmethyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6013500.png)


![N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-N-(2-methoxyethyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6013518.png)
![1-[5-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)-1H-pyrazol-3-yl]ethanone](/img/structure/B6013525.png)
![4-{[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-ethoxyphenol](/img/structure/B6013529.png)
